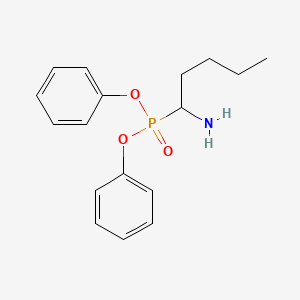
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, (R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is a complex organic compound belonging to the oxetane family. Oxetanes are four-membered cyclic ethers containing one oxygen atom. This particular compound is characterized by its unique structure, which includes two ester groups and a chiral center, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) typically involves the formation of the oxetane ring through epoxide opening with trimethyloxosulfonium ylide. This method requires moderate heating and specific reaction conditions to achieve high yields . The process can be summarized as follows:
Formation of Epoxide: The initial step involves the formation of an epoxide from the corresponding carbonyl compound.
Ring Opening: The epoxide is then treated with trimethyloxosulfonium ylide, leading to the formation of the oxetane ring.
Esterification: The final step involves the esterification of the oxetane with phenylmethyl groups to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of advanced purification techniques ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as m-CPBA.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at room temperature.
Reduction: Lithium aluminum hydride in ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxetane derivatives with additional oxygen functionalities.
Reduction: Formation of alcohols or amines from the ester groups.
Substitution: Formation of substituted oxetane derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antiviral and antifungal properties.
Medicine: Investigated for its potential use in drug design due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-Dimethyloxetane: Another oxetane derivative with similar structural features.
2,3-Dimethyloxirane: A related compound with an epoxide ring instead of an oxetane ring.
Oxetin: A naturally occurring oxetane with biological activity.
Uniqueness
2,2-Oxetanedicarboxylic acid, 3-(2-methylpropyl)-4-oxo-, bis(phenylmethyl) ester, ®-(9CI) is unique due to its specific ester groups and chiral center, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C23H24O6 |
|---|---|
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
dibenzyl (3R)-3-(2-methylpropyl)-4-oxooxetane-2,2-dicarboxylate |
InChI |
InChI=1S/C23H24O6/c1-16(2)13-19-20(24)29-23(19,21(25)27-14-17-9-5-3-6-10-17)22(26)28-15-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3/t19-/m0/s1 |
InChI-Schlüssel |
BYMOXGJHVBMHMN-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)C[C@H]1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)CC1C(=O)OC1(C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


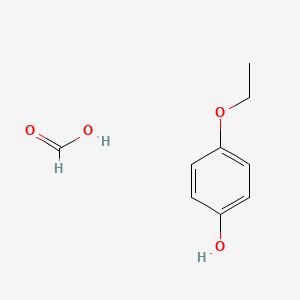
![1-Ethenyl-1,2,2,2-tetramethyl-1-[(trimethylsilyl)oxy]disilane](/img/structure/B14263456.png)


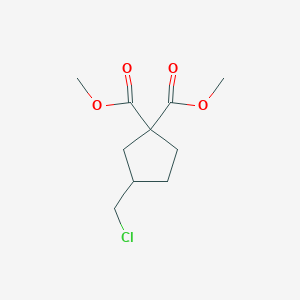
![Benzaldehyde, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14263482.png)
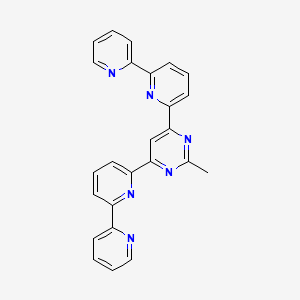
![1-{2-[4-(Bromomethyl)cyclohexyl]ethyl}-2-ethenylbenzene](/img/structure/B14263510.png)

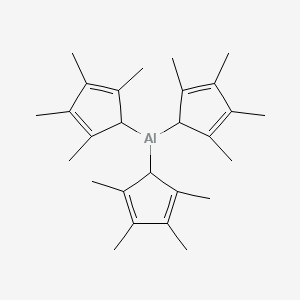
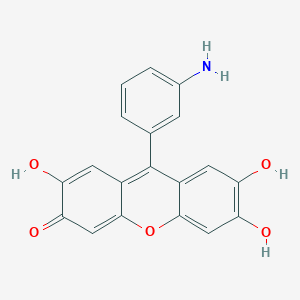
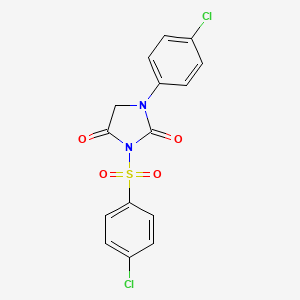
![Piperazine, 1-[(3,4-dimethoxyphenyl)acetyl]-](/img/structure/B14263534.png)
